Euchrenone-a7
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Overview
Description
Euchrenone-a7 is a trihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 7, 2' and 4' and a prenyl group at position 8. It has a role as a plant metabolite. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.
Scientific Research Applications
Cytotoxic Activity
Euchrenone-a7, isolated from Morus nigra, exhibits cytotoxic properties against murine leukemia P-388 cells. It demonstrates significant cytotoxicity with an IC50 of 7.8 µg/mL, indicating its potential in cancer research and therapy (Ferlinahayati et al., 2013).
Isolation from Various Sources
Euchrenone-a7 has been isolated from different natural sources. For instance, it was identified in Euchresta formosana, along with other compounds, through spectral analysis (W. Lo et al., 2002). Additionally, its presence was confirmed in the root bark of Morus alba, where it was found along with other isoprenylated flavonoids (Jae-Woo Jung et al., 2016).
Potential Antiviral Properties
While not directly related to Euchrenone-a7, studies on similar compounds from Eupatorium adenophorum indicate potential antiviral activities. These findings could suggest areas for future research into Euchrenone-a7's potential antiviral properties (R. Xu et al., 2018).
Impact on Heme Oxygenase-1 Activity
Euchrenone-a7, isolated from silkworm droppings, was evaluated for its effect on heme oxygenase-1 (HO-1) activity in HepG2 cells. HO-1 is an antioxidant enzyme, and the study suggests Euchrenone-a7's role in influencing this enzyme's expression (Ji-Hae Park et al., 2011).
Role in Structural Analyses
Research also includes the structural revision of similar compounds, which aids in the comprehensive understanding of Euchrenone-a7's chemical properties and potential applications (H. Tanaka et al., 2001).
properties
Product Name |
Euchrenone-a7 |
---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-5-14-16(22)8-7-15-18(24)10-19(25-20(14)15)13-6-4-12(21)9-17(13)23/h3-4,6-9,19,21-23H,5,10H2,1-2H3 |
InChI Key |
JJOUBYOHNYJCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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